molecular formula C12H13NO2 B11898083 6-(tert-Butyl)indoline-2,3-dione CAS No. 388628-10-2

6-(tert-Butyl)indoline-2,3-dione

Cat. No.: B11898083
CAS No.: 388628-10-2
M. Wt: 203.24 g/mol
InChI Key: ZWBXAOPNGYGYRB-UHFFFAOYSA-N
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Description

6-(tert-Butyl)indoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the tert-butyl group at the 6th position can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)indoline-2,3-dione typically involves the following steps:

    Starting Material: The synthesis often begins with indoline or its derivatives.

    tert-Butylation: Introduction of the tert-butyl group at the 6th position can be achieved using tert-butyl halides in the presence of a base.

    Oxidation: The indoline is then oxidized to form the indoline-2,3-dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinonoid structures.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydroindolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)indoline-2,3-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways. The tert-butyl group could affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the tert-butyl group, which can affect its reactivity and biological activity.

    6-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of tert-butyl.

    6-Phenylindoline-2,3-dione: Contains a phenyl group, which can influence its chemical properties and applications.

Uniqueness

The presence of the tert-butyl group in 6-(tert-Butyl)indoline-2,3-dione can enhance its stability and alter its reactivity compared to other indoline-2,3-dione derivatives. This can make it more suitable for specific applications in synthesis and biological studies.

Properties

CAS No.

388628-10-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-tert-butyl-1H-indole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)13-11(15)10(8)14/h4-6H,1-3H3,(H,13,14,15)

InChI Key

ZWBXAOPNGYGYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=O)N2

Origin of Product

United States

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